molecular formula C17H12F3N3O2 B10986862 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B10986862
M. Wt: 347.29 g/mol
InChI Key: URZWGOXIXCGWTO-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a phthalazinone core and a trifluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Trifluorophenylacetamide Moiety: This step involves the coupling of the phthalazinone core with 2,3,4-trifluorophenylacetic acid or its derivatives under conditions such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phthalazinone core.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone ring.

    Substitution: The trifluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-phenylacetamide: Lacks the trifluorophenyl group.

    2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(2,4-difluorophenyl)acetamide: Contains a difluorophenyl group instead of trifluorophenyl.

Uniqueness

The presence of the trifluorophenyl group in 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to certain targets, and improved metabolic stability compared to similar compounds.

Properties

Molecular Formula

C17H12F3N3O2

Molecular Weight

347.29 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C17H12F3N3O2/c1-23-17(25)10-5-3-2-4-9(10)13(22-23)8-14(24)21-12-7-6-11(18)15(19)16(12)20/h2-7H,8H2,1H3,(H,21,24)

InChI Key

URZWGOXIXCGWTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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